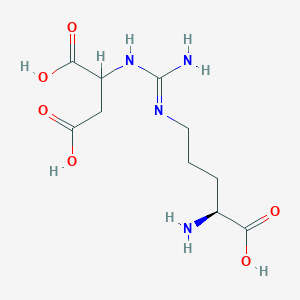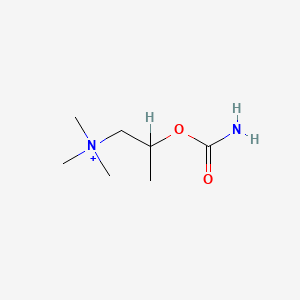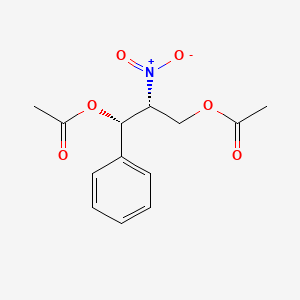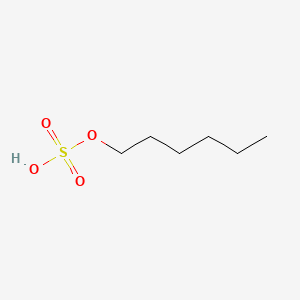
(N(omega)-L-arginino)succinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N(omega)-L-arginino)succinic acid is a L-arginine derivative, a member of guanidines and a non-proteinogenic L-alpha-amino acid. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a conjugate acid of a (N(omega)-L-arginino)succinate(1-).
This amino acid is formed during the urea cycle from citrulline, aspartate and ATP. This reaction is catalyzed by argininosuccinic acid synthetase.
Applications De Recherche Scientifique
Metabolic Engineering for Production Enhancement
Metabolic engineering strategies have been pivotal in enhancing succinic acid production. The development of microbial strains via metabolic engineering, coupled with advancements in fermentation and downstream processes, has led to significant improvements in the bio-based production of succinic acid. The engineered microorganisms, including Escherichia coli, Mannheimia succiniciproducens, and Corynebacterium glutamicum, have showcased impressive performance indices in terms of titer, yield, and productivity (Ahn, Jang, & Lee, 2016). Furthermore, robust strain selection, along with fermentation process optimization, has contributed to the development of efficient succinic acid production processes (Jiang et al., 2017).
Utilization of Renewable Resources
Efficient biosynthesis of succinic acid from renewable biomass resources has been a significant area of research. The use of crop stalk wastes, such as corn stalk and cotton stalk, has been explored, with these feedstock wastes being enzymatically converted into carbohydrate-rich feedstocks for succinic acid production (Li et al., 2010). This approach not only utilizes renewable resources efficiently but also contributes to a more sustainable production process.
Recovery and Purification Processes
The recovery and purification processes of succinic acid from fermentation broths have also been a focal point of research. Studies have explored one-step recovery methods, such as crystallization, to purify succinic acid efficiently from fermentation broths, highlighting the feasibility of integrating these methods with other separation techniques to optimize the downstream process (Li et al., 2010).
Novel Applications and Future Perspectives
The research into succinic acid has not only focused on its production but also explored its novel applications, such as its use in the production of biodegradable deicing compounds, solvents, and as a precursor for many industrial products. The ongoing commercialization of technologies related to the fermentation-based production of succinic acid and its conversion to useful products indicates a promising future for this bio-based chemical (Nghiem, Kleff, & Schwegmann, 2017).
Propriétés
Nom du produit |
(N(omega)-L-arginino)succinic acid |
|---|---|
Formule moléculaire |
C10H18N4O6 |
Poids moléculaire |
290.27 g/mol |
Nom IUPAC |
2-[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]butanedioic acid |
InChI |
InChI=1S/C10H18N4O6/c11-5(8(17)18)2-1-3-13-10(12)14-6(9(19)20)4-7(15)16/h5-6H,1-4,11H2,(H,15,16)(H,17,18)(H,19,20)(H3,12,13,14)/t5-,6?/m0/s1 |
Clé InChI |
KDZOASGQNOPSCU-ZBHICJROSA-N |
SMILES isomérique |
C(C[C@@H](C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
SMILES |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
SMILES canonique |
C(CC(C(=O)O)N)CN=C(N)NC(CC(=O)O)C(=O)O |
Synonymes |
Acid, Argininosuccinic Argininosuccinic Acid N-(4-Amino-4-carboxybutyl)amidino-L-aspartic Acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![12H-Benzo[a]phenothiazine](/img/structure/B1206107.png)


